molecular formula C8H7N3O2 B8747233 2-Imidazo[4,5-b]pyridin-3-ylacetic acid

2-Imidazo[4,5-b]pyridin-3-ylacetic acid

Cat. No.: B8747233
M. Wt: 177.16 g/mol
InChI Key: HBVDRMMZRVBMKU-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen-Containing Heterocyclic Systems in Chemical Biology Research

Fused nitrogen-containing heterocyclic systems are a cornerstone of chemical biology and medicinal chemistry, largely due to their prevalence in natural products and their ability to interact with biological targets. irb.hr These scaffolds are present in a vast array of biologically active molecules, including vitamins, alkaloids, and antibiotics. Their structural complexity and the presence of nitrogen atoms allow for a diverse range of intermolecular interactions, such as hydrogen bonding, which is crucial for binding to enzymes and receptors. uctm.edu

The imidazo[4,5-b]pyridine ring system, in particular, is a purine (B94841) analogue, often referred to as 1-deazapurine. researchgate.net This structural similarity to the fundamental components of DNA and RNA makes it a privileged scaffold in drug discovery. nih.govmdpi.com Researchers have extensively explored derivatives of this core for various therapeutic applications, including as kinase inhibitors for anticancer agents, as well as for their antimicrobial and antioxidant properties. mdpi.comresearchgate.net The inherent biological relevance of the purine structure has driven significant interest in the synthesis and biological evaluation of its analogues, like the imidazo[4,5-b]pyridine core. mdpi.com

Contextualizing the Imidazo[4,5-b]pyridine Core within Contemporary Heterocyclic Chemistry

The imidazo[4,5-b]pyridine core is a significant scaffold in modern heterocyclic chemistry due to its versatile biological activities and synthetic accessibility. researchgate.net Its structure, comprising a fusion of imidazole (B134444) and pyridine (B92270) rings, offers multiple sites for functionalization, allowing chemists to modulate its physicochemical and pharmacological properties. nih.govnih.gov The synthesis of the imidazo[4,5-b]pyridine skeleton is most commonly achieved through the condensation of 2,3-diaminopyridine (B105623) with various carbonyl compounds, such as carboxylic acids or aldehydes. nih.govresearchgate.net

Recent advancements in synthetic methodologies, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions, have provided more efficient routes to a wide array of substituted imidazo[4,5-b]pyridine derivatives. researchgate.netnih.gov These methods offer advantages such as reduced reaction times and higher yields. nih.gov The study of N-alkylation of the imidazo[4,5-b]pyridine ring is a significant area of research, as the position of substitution can greatly influence the biological activity of the resulting compounds. uctm.edumdpi.com

The table below summarizes some of the biological activities investigated for various derivatives of the Imidazo[4,5-b]pyridine scaffold.

Biological ActivitySpecific Target/Application
AnticancerKinase inhibition
AntimicrobialAntibacterial and antifungal agents
AntiviralInhibition of viral replication
Anti-inflammatoryModulation of inflammatory pathways
AntihypertensiveAngiotensin II receptor antagonism

Overview of Research Trajectories for Carboxylic Acid-Functionalized Heterocycles in Medicinal Chemistry and Materials Science

The introduction of a carboxylic acid functional group onto a heterocyclic scaffold is a common strategy in medicinal chemistry to enhance a molecule's pharmacokinetic profile, particularly its solubility and ability to form hydrogen bonds. However, the presence of a carboxylic acid can also lead to challenges such as poor membrane permeability and potential metabolic liabilities.

Research in this area often focuses on using the carboxylic acid group as a key interacting moiety with biological targets or as a synthetic handle for further derivatization. For instance, the acetic acid group in 2-Imidazo[4,5-b]pyridin-3-ylacetic acid provides a site for forming salts or esters to modulate the compound's properties. The synthesis of such N-acetic acid substituted heterocycles is typically achieved through the alkylation of the heterocyclic core with an appropriate haloacetic acid ester, followed by hydrolysis.

In materials science, carboxylic acid-functionalized heterocycles are explored for their potential in creating metal-organic frameworks (MOFs), polymers, and other functional materials. The ability of the carboxylic acid to coordinate with metal ions and the properties of the heterocyclic core can be combined to design materials with specific electronic, optical, or catalytic properties.

The general synthetic approach to N-alkylated imidazo[4,5-b]pyridines, which is relevant for the synthesis of this compound, is outlined in the table below.

Reaction StepReagents and ConditionsPurpose
Formation of Imidazo[4,5-b]pyridine core 2,3-diaminopyridine and a suitable carboxylic acid or aldehydeTo construct the fundamental heterocyclic scaffold.
N-Alkylation Imidazo[4,5-b]pyridine, an alkylating agent (e.g., ethyl bromoacetate), and a base (e.g., K2CO3) in a solvent like DMFTo introduce the acetic acid ester side chain onto one of the nitrogen atoms of the imidazole ring.
Hydrolysis The resulting ester and a base (e.g., NaOH) or acidTo convert the ester group into the final carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-imidazo[4,5-b]pyridin-3-ylacetic acid

InChI

InChI=1S/C8H7N3O2/c12-7(13)4-11-5-10-6-2-1-3-9-8(6)11/h1-3,5H,4H2,(H,12,13)

InChI Key

HBVDRMMZRVBMKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C=N2)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Imidazo 4,5 B Pyridin 3 Ylacetic Acid and Its Derivatives

Advanced Synthetic Methodologies and Green Chemistry Considerations

Modern synthetic chemistry emphasizes efficiency, selectivity, and environmental sustainability. For the synthesis of 2-imidazo[4,5-b]pyridin-3-ylacetic acid and its derivatives, advanced methodologies focus on regioselective control, the use of catalytic systems to improve reaction conditions, and adherence to the principles of green chemistry.

The synthesis of this compound requires the specific introduction of an acetic acid group at the N-3 position of the imidazole (B134444) ring. This is typically achieved through the N-alkylation of a pre-formed imidazo[4,5-b]pyridine ring system. The imidazole portion of the scaffold has two nitrogen atoms (N1 and N3) available for substitution, making regioselectivity a key challenge.

Alkylation reactions of 2-substituted-3H-imidazo[4,5-b]pyridines with reagents like allyl bromide or propargyl bromide have been shown to proceed regioselectively at the N-3 position. uctm.edu These reactions are often carried out under phase-transfer catalysis (PTC) conditions, using a catalyst such as tetra-n-butylammonium bromide (TBAB) with a base like potassium carbonate in a solvent like DMF. uctm.edu This approach can be adapted for the synthesis of the target acetic acid derivative by using an appropriate ethyl bromoacetate (B1195939) reagent, followed by hydrolysis of the resulting ester.

A two-step C-N coupling/cyclization sequence starting from ortho-haloaminopyridines provides another route. This method allows for the synthesis of N1-substituted products, but modifications can influence the final substitution pattern. nih.gov

Catalysis is central to modern organic synthesis, offering milder reaction conditions, higher efficiency, and better selectivity. Various catalytic systems, including metal-based and non-metal catalysts, have been developed for the synthesis of imidazopyridines. researchgate.net

For example, Al³⁺-exchanged on K10 montmorillonite (B579905) clay (Al³⁺-K10 clay) has been employed as a reusable heterogeneous catalyst for the efficient synthesis of imidazopyridine derivatives via intramolecular cyclization, with reported yields between 80% and 93%. mdpi.comnih.gov Non-metal catalysts like iodine have also been used to promote the synthesis of imidazopyridines in multicomponent reactions, offering a low-cost and environmentally benign option. rsc.org

Transition metal catalysts are particularly powerful tools for constructing heterocyclic rings like imidazo[4,5-b]pyridine. nih.gov Copper and palladium are among the most extensively used metals for this purpose. nih.gov

Palladium-Catalyzed Reactions : Palladium catalysts excel in C-N bond-forming reactions. nih.gov A notable strategy involves the palladium-catalyzed amidation of 3-amino-2-chloropyridine, followed by an intramolecular cyclization to construct the imidazo[4,5-b]pyridine core. researchgate.netnih.gov This approach offers a versatile route to derivatives with substitutions at the N1 and C2 positions. nih.gov For instance, coupling 3-alkyl or 3-arylamino-2-chloropyridines with primary amides in the presence of a palladium catalyst and a suitable ligand can provide quick access to the desired scaffold. nih.gov

Copper-Catalyzed Reactions : Copper catalysts are attractive due to their low cost, low toxicity, and abundance. nih.gov They have been used in various synthetic protocols for imidazopyridines, including multicomponent domino reactions and oxidative cyclizations. nih.govorganic-chemistry.org For example, a copper(I)-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as a green oxidant. organic-chemistry.org Although this example is for a different isomer, the underlying principles of copper-catalyzed C-N bond formation and cyclization are broadly applicable to the synthesis of other imidazopyridine scaffolds. nih.govresearchgate.net

Table 2: Examples of Metal-Catalyzed Syntheses of Imidazo[4,5-b]pyridine Derivatives

Catalyst SystemStarting MaterialsReaction TypeKey FeaturesReference
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, specific phosphine (B1218219) ligand3-Alkyl/arylamino-2-chloropyridines, Primary amidesAmide Coupling / CyclizationProvides access to products with substitution at N1 and C2. Yields of 51-99%. nih.gov
Pd(OAc)₂/BINAP2-Imidazolines(Hetero)arylation followed by rearrangementA two-step process involving Pd-catalyzed arylation and subsequent rearrangement to form the imidazopyridine core. nih.gov
CuI2-Aminopyridines, Aldehydes, Terminal alkynesThree-component domino reactionEfficient one-pot synthesis of substituted imidazopyridines. nih.gov
CuBrAminopyridines, NitroolefinsOne-pot oxidative cyclizationUses air as a green oxidant; suitable for various substituted imidazopyridines. organic-chemistry.org

Catalytic Systems in Imidazole and Imidazopyridine Ring Synthesis

Metal-Free Synthetic Routes and Mechanistic Insights

The development of metal-free synthetic routes for imidazopyridine derivatives is driven by the need for more environmentally benign and cost-effective processes. One notable approach involves the condensation of 2-aminopyridines with various substrates without the use of metal catalysts. nih.govacs.org These reactions often proceed through the formation of an imine intermediate, followed by an intramolecular cyclization.

Mechanistic studies suggest that these reactions can be promoted by various non-metallic catalysts or even under catalyst-free conditions with thermal or microwave assistance. For instance, the use of iodine as a catalyst in aqueous media has been shown to be effective for the synthesis of 2-arylimidazo[1,2-a]pyridines. nih.gov The reaction is believed to proceed through an initial iodination of the ketone, followed by condensation with the aminopyridine and subsequent cyclization. The ecological benefits and straightforward nature of these methods make them attractive alternatives to traditional metal-catalyzed approaches. nih.govacs.org

One-Pot Synthesis and Multicomponent Reaction Strategies for Related Scaffolds

One-pot syntheses and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the construction of complex heterocyclic scaffolds like imidazo[4,5-b]pyridines. researchgate.netbio-conferences.orgmdpi.commdpi.com These strategies allow for the formation of multiple chemical bonds in a single synthetic operation, avoiding the need for isolation and purification of intermediates.

A common MCR for the synthesis of related imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé reaction, which involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. mdpi.com Variations of this and other MCRs have been developed to introduce a wide range of substituents onto the imidazopyridine core. For example, a one-pot, three-component approach using 2-aminopyridines, sulfonamides, and arylglyoxal hydrates in the presence of zinc chloride has been reported for the synthesis of N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides. nih.gov Similarly, an eco-friendly, one-pot, three-component synthesis of 2H-chromene-based imidazopyridine derivatives has been achieved using ferric chloride as a catalyst under microwave irradiation. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProduct ScopeReference
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideScandium triflate3-Aminoimidazo[1,2-a]pyridines bio-conferences.org
Three-component2-Aminopyridine, Sulfonamide, Arylglyoxal hydrateZinc chlorideN-(Imidazo[1,2-a]pyridin-3-yl)sulfonamides nih.gov
Three-component2-Aminopyridines, Benzaldehydes, 2,4-ImidazolidinedioneSolvent-free, 200°CImidazopyridine derivatives bio-conferences.org
One-pot2,3-Diaminopyridine (B105623), Diethylphthalate, AnilinesPhosphoric acid, Glycerol2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides researchgate.net

Derivatization Strategies of the this compound Core

Functionalization of the Pyridine (B92270) and Imidazole Ring Systems

The functionalization of the pyridine and imidazole rings of the imidazo[4,5-b]pyridine core is a key strategy to modulate the biological activity of these compounds. Various methods have been developed to introduce substituents at different positions of the heterocyclic system.

Halogenation of the imidazo[4,5-b]pyridine core, followed by nucleophilic aromatic substitution (SNAr), provides a versatile route for the introduction of amino groups at the C2 position. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are also widely used to introduce aryl and alkynyl groups, respectively. Furthermore, C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups, avoiding the need for pre-functionalized starting materials. researchgate.net Alkylation reactions, often carried out under phase-transfer catalysis conditions, allow for the introduction of alkyl groups at the N3 position of the imidazole ring. uctm.edu

Transformations of the Carboxylic Acid Moiety into Esters, Amides, and Hydrazides

The carboxylic acid moiety of this compound is a versatile handle for further derivatization, allowing for the synthesis of a wide range of esters, amides, and hydrazides with potential therapeutic applications.

Amides: The synthesis of amide derivatives can be achieved through the cyclization of N-[2-[(2-amino-2-oxoethyl)amino]-3-pyridinyl]benzamide precursors. For instance, heating this precursor in ethylene (B1197577) glycol at high temperatures leads to the formation of 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide. prepchem.com A similar thermal cyclization of N-[2-[[(aminocarbonyl)methyl]amino]-3-pyridinyl]-4-chlorobenzamide yields 2-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetamide. prepchem.com

Hydrazides: Hydrazide derivatives can be prepared from the corresponding ester or thioester precursors. For example, (3H-imidazo[4,5-b]pyridin-2-ylthio)acetohydrazide has been synthesized by reacting the corresponding ethyl ester with hydrazine (B178648) hydrate. researchgate.net This acetohydrazide can then be further reacted with benzoic acids in the presence of thionyl chloride to yield 2-((3H-imidazo[4,5-b]pyridin-2-ylthio)methyl)-5-aryl-1,3,4-oxadiazoles. researchgate.net While direct synthesis from this compound is not explicitly detailed, standard peptide coupling reagents or activation of the carboxylic acid as an acid chloride or mixed anhydride (B1165640) would be conventional methods to form the corresponding hydrazide.

DerivativeSynthetic PrecursorReaction ConditionsProductReference
AmideN-[2-[[(aminocarbonyl)methyl]amino]-3-pyridinyl]benzamideHeat (200°C), N22-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide prepchem.com
AmideN-[2-[(2-amino-2-oxoethyl)amino]-3-pyridinyl]-4-chlorobenzamideEthylene glycol, 190°C2-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine-3-acetamide prepchem.com
HydrazideEthyl (3H-imidazo[4,5-b]pyridin-2-ylthio)acetateHydrazine hydrate(3H-Imidazo[4,5-b]pyridin-2-ylthio)acetohydrazide researchgate.net

Considerations for Scalable Synthesis and Industrial Process Optimization for Imidazopyridine Intermediates

The scalable synthesis of imidazopyridine intermediates is crucial for their development as pharmaceutical agents. A key starting material for many imidazo[4,5-b]pyridine syntheses is 2,3-diaminopyridine. The industrial production of 2,3-diaminopyridine often involves the amination of 3-amino-2-halopyridine compounds with aqueous ammonia (B1221849) in the presence of a catalyst under pressure. google.com Process optimization for this step focuses on maximizing yield and purity while ensuring safety and cost-effectiveness.

For the synthesis of more complex imidazopyridine inhibitors, route selection and process optimization are critical. acs.org Key challenges include managing the reactivity of different nitrogen substituents on the pyridine ring and developing mild and efficient cyclodehydration conditions to form the imidazole ring. acs.org For instance, in the synthesis of DGAT-2 inhibitors, 6-chloro-3-nitro-2-aminopyridine was used as a starting material in a convergent synthesis. acs.org The optimization of reaction conditions, such as solvent, temperature, and catalyst loading, is essential to achieve high yields and minimize the formation of impurities on a large scale. The development of robust and scalable processes often involves a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and analytical sciences.

Advanced Structural Analysis and Conformational Studies

Spectroscopic Characterization Techniques for Elucidating Molecular Architecture

Spectroscopic techniques are fundamental in determining the molecular structure of novel compounds. Methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the connectivity of atoms, molecular weight, and fragmentation, which are crucial for confirming the identity and purity of 2-Imidazo[4,5-b]pyridin-3-ylacetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic connectivity of a molecule. While specific experimental data for this compound is not detailed in the available literature, the expected ¹H and ¹³C NMR chemical shifts can be reliably inferred from comprehensive studies on closely related imidazo[4,5-b]pyridine derivatives. uctm.eduirb.hr

In ¹H NMR, the aromatic protons on the pyridine (B92270) ring of the core structure are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. irb.hr The exact shifts and coupling patterns would confirm the substitution pattern. The methylene (B1212753) protons (-CH₂-) of the acetic acid side chain attached to the N-3 position of the imidazole (B134444) ring would likely produce a singlet at approximately δ 4.5-5.0 ppm. irb.hr The carboxylic acid proton (-COOH) is expected to be a broad singlet, potentially further downfield, though its observation can be dependent on the solvent used.

In ¹³C NMR, the carbon atoms of the fused imidazo[4,5-b]pyridine ring system are anticipated to resonate in the aromatic region (δ 110-155 ppm). uctm.eduirb.hr The methylene carbon of the acetic acid group would appear further upfield, while the carbonyl carbon (-C=O) of the carboxylic acid would be significantly downfield, typically above δ 170 ppm.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Aromatic Protons (Pyridine Ring)7.0 - 8.5110 - 150
Aromatic/Heterocyclic Carbons (Fused Rings)-115 - 155
Methylene (-CH₂-)~4.6~45 - 55
Carboxylic Acid (-COOH)>10 (Broad)>170

Mass spectrometry (MS) is critical for determining the molecular weight of a compound and providing structural clues through its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, typically yielding the protonated molecular ion [M+H]⁺. This allows for the precise determination of the molecular mass, confirming the compound's elemental composition.

Tandem mass spectrometry (MS/MS) studies on related imidazo[4,5-b]pyridine structures reveal characteristic fragmentation pathways. mdpi.com For this compound (Molecular Weight: 177.17 g/mol ), the most anticipated fragmentation would involve the cleavage of the acetic acid side chain. Key fragmentation events would likely include:

Loss of the carboxyl group (-COOH): This would result in a fragment ion corresponding to [M-45]⁺.

Decarboxylation (loss of CO₂): This would produce a fragment ion at [M-44]⁺.

Cleavage of the entire side chain: Loss of the -CH₂COOH radical could also be a possible pathway.

These fragmentation patterns are instrumental in confirming the presence and location of the acetic acid substituent on the imidazo[4,5-b]pyridine core.

Table 2: Predicted ESI-MS Fragmentation for this compound

IonPredicted m/zDescription
[M+H]⁺178.17Protonated Molecular Ion
[M-H₂O+H]⁺160.16Loss of water
[M-CO₂+H]⁺134.15Loss of carbon dioxide
[M-COOH+H]⁺133.15Loss of carboxyl group

Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. While a specific crystal structure for this compound has not been reported in the reviewed literature, analysis of various imidazo[4,5-b]pyridine derivatives reveals common structural motifs. uctm.eduresearch-nexus.net

These studies consistently show that the fused ring system is largely planar. The crystal packing of these molecules is heavily influenced by intermolecular interactions such as hydrogen bonding and π–π stacking. mdpi.com For this compound, the presence of the carboxylic acid group would be a dominant factor in its crystal engineering. It is expected to form strong hydrogen bonds, acting as both a hydrogen bond donor (from the -OH group) and acceptor (from the C=O group). This would likely lead to the formation of robust supramolecular structures, such as hydrogen-bonded dimers or extended chains, which are common for carboxylic acids. Furthermore, the nitrogen atoms within the imidazo[4,5-b]pyridine core can act as hydrogen bond acceptors, contributing to a complex and stable three-dimensional network.

Computational Chemistry in Structural Elucidation and Tautomeric Equilibrium

Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing insights into molecular properties that can be difficult to measure directly, such as electronic structure, conformational energies, and reaction mechanisms.

Density Functional Theory (DFT) calculations are widely employed to investigate the properties of imidazo[4,5-b]pyridine derivatives. mdpi.comresearch-nexus.net These computational studies allow for the optimization of molecular geometries, prediction of spectroscopic properties, and analysis of electronic features like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For this compound, DFT calculations would be particularly valuable for several reasons:

Conformational Analysis: The acetic acid side chain has rotational freedom around the N-C and C-C bonds. DFT can be used to calculate the relative energies of different conformers to identify the most stable (lowest energy) geometry of the molecule.

Tautomeric Equilibrium: The imidazo[4,5-b]pyridine core can exist in different tautomeric forms, depending on the position of the proton on the imidazole ring (e.g., N1 vs. N3). DFT calculations can determine the relative thermodynamic stabilities of these tautomers. Studies on related systems have shown that the imidazole nitrogen is typically the most basic site. mdpi.com

Electronic Structure: DFT provides information on the distribution of electron density and the molecular electrostatic potential, highlighting the most reactive sites in the molecule. The nitrogen atoms of the heterocyclic core and the oxygen atoms of the carboxylic acid are expected to be the primary sites for electrophilic attack and metal coordination. mdpi.com

These theoretical insights are crucial for rationalizing the molecule's observed chemical reactivity and predicting its behavior in various chemical environments.

Table of Compounds

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in public literature, the methodology is widely applied to various imidazopyridine derivatives to understand their dynamic behavior, particularly in the context of interactions with biological targets. nih.govnih.govnih.gov MD simulations provide critical insights into the conformational flexibility and the influence of the solvent environment on the molecule's structure and dynamics over time.

For this compound, an MD simulation would primarily investigate the rotational freedom of the acetic acid side chain relative to the rigid imidazo[4,5-b]pyridine core. The key degrees of freedom determining its conformational landscape are the dihedral angles along the C-N and C-C bonds of the side chain. These rotations would define the spatial orientation of the carboxylic acid group, which is crucial for its chemical reactivity and potential intermolecular interactions, such as hydrogen bonding.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleAtoms InvolvedDescription
τ1N(imidazole)-C(ring)-C(side chain)-C(carboxyl)Defines the orientation of the acetic acid side chain relative to the plane of the imidazopyridine ring system.
τ2C(ring)-C(side chain)-C(carboxyl)=O(carbonyl)Describes the rotation around the C-C single bond of the side chain, affecting the position of the carbonyl oxygen.

This table represents a conceptual framework for the conformational analysis of this compound via MD simulations. The specific values and energy landscapes would be determined by the simulation.

Theoretical Prediction of Tautomeric Forms and Their Relative Stabilities

The imidazo[4,5-b]pyridine scaffold is subject to tautomerism, a phenomenon critical to its chemical and biological activity. mdpi.com Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. For the this compound core, several tautomeric forms are possible, distinguished by the position of the hydrogen atom on the nitrogen atoms of the heterocyclic system. The primary forms involve the proton residing on the N1, N3, or N4 atoms of the ring structure. While the compound is named as a 3-yl derivative, indicating the attachment point of the acetic acid group, this does not preclude the existence of other tautomers in equilibrium.

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the geometries and relative stabilities of these tautomeric forms. researchgate.net Such studies on related imidazopyridine derivatives have shown that the relative energies of tautomers can be determined, and the most stable form can be identified. mdpi.com The stability is influenced by factors including aromaticity, intramolecular interactions, and the surrounding solvent environment.

Alkylation experiments on the 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine skeleton have demonstrated that reactions can occur at the N3 and N4 positions, and in some cases the N1 position, providing experimental evidence for the chemical accessibility of these different nitrogen atoms, which is a direct consequence of the underlying tautomeric equilibria. mdpi.com

Computational studies on similar heterocyclic systems have shown that in the gas phase, one tautomer is typically more stable than others. However, in a polar solvent, the relative stabilities can change. A polar solvent may preferentially stabilize a more polar tautomer, shifting the equilibrium. DFT calculations incorporating a polarizable continuum model (PCM) can effectively model these solvent effects. researchgate.net For the imidazo[4,5-b]pyridine system, theoretical studies suggest that different tautomers can be favored depending on the phase (gas vs. solvent) and the nature of substituents.

Table 2: Representative Theoretical Relative Stabilities of Imidazo[4,5-b]pyridine Tautomers

TautomerProton PositionRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)
1H-Imidazo[4,5-b]pyridineN10.0 (Reference)0.0 (Reference)
3H-Imidazo[4,5-b]pyridineN3+1.5+0.8
4H-Imidazo[4,5-b]pyridineN4+4.2+3.1

Note: The values in this table are illustrative and based on general principles observed in computational studies of imidazopyridine and related heterocyclic systems. mdpi.comresearchgate.net They represent a hypothetical energy landscape to demonstrate how theoretical predictions differentiate tautomer stabilities. The actual values for this compound would require specific DFT calculations.

Diverse Research Applications and Emerging Areas of Imidazo 4,5 B Pyridin 3 Ylacetic Acid

Applications in Medicinal Chemistry Research as Scaffolds or Intermediates

The imidazo[4,5-b]pyridine core is a cornerstone in drug discovery, serving as a foundational scaffold for compounds targeting a wide array of diseases. irb.hrresearchgate.net Its structural resemblance to purines allows it to interact with biological systems, and its chemical tractability enables the synthesis of large libraries of derivatives for screening. nih.govresearchgate.net

Precursors for the Development of Novel Therapeutic Agents

The imidazo[4,5-b]pyridine framework is a versatile starting point for synthesizing novel therapeutic agents. nih.gov Researchers have extensively modified this core to develop compounds with a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.combiointerfaceresearch.com The acetic acid group, in particular, serves as a handle for creating more complex molecules through reactions like amidation or esterification, allowing for fine-tuning of a compound's physicochemical and pharmacokinetic properties.

Numerous studies have demonstrated the potential of this scaffold. For instance, novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent anticancer agents that exhibit significant activity against breast and colon cancer cell lines. nih.gov Other derivatives have shown potent antiproliferative effects with sub-micromolar activity against various human cancer cell lines. irb.hrmdpi.com The development of tetracyclic imidazo[4,5-b]pyridine derivatives has also yielded compounds with enhanced antiproliferative activity compared to standard drugs like etoposide. irb.hr These examples underscore the importance of the imidazo[4,5-b]pyridine scaffold as a precursor for generating new generations of therapeutic agents.

Table 1: Examples of Therapeutic Applications of Imidazo[4,5-b]pyridine Derivatives
Therapeutic AreaSpecific Target/ApplicationKey FindingsReference
AnticancerInhibition of Cyclin-Dependent Kinase 9 (CDK9)Derivatives showed significant anticancer activity against MCF-7 (breast) and HCT116 (colon) cancer cell lines, with IC50 values ranging from 0.63 to 1.32 μM. nih.gov
AntiproliferativeTubulin Polymerization InhibitionAcrylonitrile derivatives exhibited potent sub-micromolar activity (IC50 0.2–0.6 μM) against a panel of human cancer cell lines. mdpi.com
Neuropathic PainInhibition of Bromodomain and Extra-Terminal (BET) ProteinsA selective and potent BET inhibitor, DDO-8926, was developed that significantly alleviated mechanical hypersensitivity in nerve injury models. acs.org
AntiviralRespiratory Syncytial Virus (RSV)Certain amidino-substituted derivatives showed selective antiviral activity against RSV. mdpi.com
AntimicrobialAntibacterial and AntifungalSynthesized derivatives showed promising activity against various bacterial and fungal strains. eurjchem.com

Exploration as Ligands for Diverse Biological Targets

The ability of imidazo[4,5-b]pyridine derivatives to act as ligands for various biological targets is a key aspect of their therapeutic potential. nih.gov The scaffold's nitrogen atoms and aromatic nature facilitate interactions with the active sites of enzymes and receptors through hydrogen bonding and π-stacking.

A prominent example is the development of high-affinity ligands for the corticotropin-releasing factor (CRF) receptor, which are explored for their anxiolytic efficacy. nih.govnih.gov In the realm of oncology, imidazo[4,5-b]pyridine-based compounds have been successfully designed as potent inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinase 9 (CDK9) and Aurora kinases. nih.govacs.org Molecular docking studies have confirmed that these compounds can bind effectively within the active site of CDK9, showing superior affinity compared to natural ligands. nih.gov More recently, derivatives of 1H-Imidazo[4,5-b]pyridine have been identified as potent and selective inhibitors of Bromodomain and Extra-terminal (BET) proteins, which are promising targets for managing neuropathic pain by reducing neuroinflammation. acs.org

Table 2: Imidazo[4,5-b]pyridine Derivatives as Ligands for Specific Biological Targets
Biological TargetCompound Class/DerivativeTherapeutic IndicationReference
Corticotropin-Releasing Factor (CRF) ReceptorTricyclic imidazo[4,5-b]pyridin-2-onesAnxiety Disorders nih.govebi.ac.uk
Cyclin-Dependent Kinase 9 (CDK9)Substituted imidazo[4,5-b]pyridinesCancer nih.gov
Aurora Kinases1-benzylpiperazinyl substituted imidazo[4,5-b]pyridinesCancer acs.org
Bromodomain and Extra-Terminal (BET) Proteins1H-Imidazo[4,5-b]pyridine derivativesNeuropathic Pain acs.org

Role in Materials Science and Functional Materials Research

Beyond medicinal chemistry, the unique electronic and structural properties of the imidazo[4,5-b]pyridine core lend themselves to applications in materials science, particularly in corrosion inhibition and the development of fluorescent materials.

Investigation of Corrosion Inhibition Properties and Mechanisms

Derivatives of imidazo[4,5-b]pyridine have emerged as a new class of effective corrosion inhibitors, especially for mild steel in acidic environments like hydrochloric acid (HCl). najah.edu Their efficacy stems from the presence of nitrogen heteroatoms and π-electrons in the aromatic system, which facilitate the adsorption of the molecule onto the metal surface. theaic.orgresearchgate.net This adsorption forms a protective barrier that isolates the metal from the corrosive medium. researchgate.net

Studies using gravimetric measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) have confirmed that these compounds act as efficient inhibitors. najah.edunajah.edu The inhibition efficiency increases with the concentration of the inhibitor, with some derivatives achieving over 90% efficiency at concentrations as low as 10⁻³ M. najah.eduresearchgate.net The adsorption mechanism typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the steel surface. najah.edutheaic.org Both experimental results and theoretical approaches using Density Functional Theory (DFT) have shown a strong correlation, confirming the potential of these compounds as environmentally friendly corrosion inhibitors. najah.edunajah.edu

Table 3: Corrosion Inhibition Efficiency of Imidazo[4,5-b]pyridine Derivatives on Mild Steel in 1.0 M HCl
Inhibitor CompoundConcentration (M)Inhibition Efficiency (%)MethodReference
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine10⁻³94.0Gravimetric najah.edu
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine10⁻³91.3EIS najah.edu
6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine10⁻³92.0Weight Loss researchgate.net

Analysis of Fluorescent Properties in Related Imidazopyridine Systems

Various classes of imidazopyridines, including imidazo[4,5-b]pyridines, are recognized for their fluorescent properties, making them valuable in the development of imaging tools, sensors, and optoelectronic devices like organic light-emitting diodes (OLEDs). ijrpr.comnih.govtandfonline.com The fluorescence arises from the π-conjugated bicyclic structure and can be finely tuned by chemical modifications. ijrpr.com

The photophysical properties are highly dependent on the substituents attached to the imidazopyridine core. Electron-donating groups tend to enhance fluorescence intensity, while electron-withdrawing groups often lead to less intense emissions. ijrpr.comnih.gov The position of substituents also plays a crucial role. researchgate.net The fluorescence mechanism can involve processes like excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT), which can lead to large Stokes shifts—a desirable property for various applications. ijrpr.comacs.org Research has shown that these compounds can act as fluorescent probes for detecting metal ions and pH changes, highlighting their potential in creating advanced functional materials. nih.govirb.hr

Coordination Chemistry and Metal Complexation Studies

The imidazopyridine skeleton, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. nih.gov The study of these metal complexes is crucial for understanding their potential roles in biological systems, catalysis, and the development of new materials with specific magnetic or optical properties. mdpi.comresearchgate.net

The coordination chemistry of imidazo[4,5-b]pyridine derivatives has been explored with various biologically relevant metal dications. The imidazole (B134444) and pyridine (B92270) nitrogen atoms serve as the primary binding sites for metal ions. nih.gov Zinc(II) complexes with related imidazopyridine ligands have been shown to enhance luminescence and quantum yields due to increased molecular rigidity upon coordination. mdpi.com This makes them suitable for applications in optoelectronics and sensing. The ability of the imidazo[4,5-b]pyridine scaffold to form stable complexes offers a pathway to modulate the activity of metalloenzymes or to develop agents for metal-ion sensing and therapeutic chelation. nih.gov

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes using ligands from the imidazo[4,5-b]pyridine family leverages the scaffold's potent metal-coordinating capabilities. mdpi.com The nitrogen atoms within the fused imidazole and pyridine rings serve as effective coordination sites for a variety of metal ions. mdpi.com While specific synthesis protocols for 2-Imidazo[4,5-b]pyridin-3-ylacetic acid complexes are not detailed in the provided research, general methodologies involve the reaction of the heterocyclic ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent. rdd.edu.iqrsc.org

The characterization of these metal-ligand complexes is a critical step to determine their structure, stability, and stoichiometry. A combination of advanced spectroscopic and computational methods is typically employed for a comprehensive analysis. mdpi.comrdd.edu.iq

Key Characterization Techniques:

Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is instrumental in confirming the formation of metal-ligand complexes and determining their stoichiometry. Studies on related imidazo[4,5-b]pyridine cores have used ESI-MS to identify distinct binding behaviors and the formation of stable mononuclear and dinuclear complexes with metal ions such as Copper(II) and Zinc(II). mdpi.com

Density Functional Theory (DFT) Calculations: Computational analysis through DFT provides deep insights into the electronic structures, coordination geometries, and thermodynamic stabilities of the complexes. mdpi.com These calculations can identify the primary binding sites—often the imidazole nitrogen—and elucidate how structural variations influence binding affinity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to analyze the molecular structure of the resulting complexes. uctm.edu

Infrared (IR) Spectroscopy: FTIR spectroscopy helps identify the atoms involved in the metal-ligand coordination by detecting shifts in the vibrational frequencies of functional groups upon complexation. rdd.edu.iq

UV-Visible (UV-Vis) Spectroscopy: This method is used to probe the electronic properties of the complex and confirm the coordination environment around the metal ion. mdpi.com

Table 1: Spectroscopic and Computational Methods for Characterization

Technique Purpose Key Findings from Related Studies
ESI-MS Confirms complex formation and stoichiometry Reveals formation of stable mono- and dinuclear complexes with Cu(II) and Zn(II). mdpi.com
DFT Elucidates electronic structure and stability Identifies imidazole nitrogen as the primary binding site and models coordination geometries. mdpi.com
NMR Determines molecular structure Provides structural details of the ligand framework post-complexation. uctm.edu
FTIR Identifies coordination sites Shows shifts in vibrational bands, indicating which atoms are bonded to the metal. rdd.edu.iq

| UV-Vis | Analyzes electronic properties | Investigates the coordination environment and electronic transitions within the complex. mdpi.com |

Evaluation of Biological Activity and Catalytic Potential of Metal Complexes

The imidazo[4,5-b]pyridine scaffold is a privileged structure known to be a component of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. mdpi.comresearchgate.net A key research strategy involves the complexation of these heterocyclic ligands with metal ions to potentially enhance or modulate their inherent biological effects. researchgate.net

The coordination chemistry of imidazo[4,5-b]pyridine derivatives with biologically relevant metal ions like Zinc(II) and Copper(II) opens avenues for applications in modulating metalloenzyme activity or developing therapeutic chelation agents. mdpi.com Research on related metal complexes has demonstrated that coordination can lead to an increased biological profile. For instance, some metal complexes of similar heterocyclic systems have shown improved antibacterial and antifungal activity compared to the free ligand. researchgate.net Amidino-substituted imidazo[4,5-b]pyridine derivatives, in particular, have demonstrated promising antiproliferative activity against various human cancer cell lines. mdpi.com

While the catalytic potential of metal complexes derived specifically from this compound is not extensively documented, the field of coordination chemistry frequently explores the use of metal-ligand systems as catalysts in a variety of chemical transformations.

Table 2: Investigated Biological Activities of Imidazo[4,5-b]pyridine Derivatives and Complexes

Biological Activity Target/Application Area Findings
Antiproliferative Cancer cell lines Certain derivatives show potent activity, with some compounds identified as promising for further development as anticancer agents. mdpi.comeurjchem.com
Antimicrobial Bacteria and Fungi The core scaffold is found in compounds with antibacterial and antifungal properties; metal complexation can enhance this activity. researchgate.neteurjchem.com
Antiviral Various Viruses The imidazo[4,5-b]pyridine motif is a common structural feature in molecules displaying antiviral activity. researchgate.netmdpi.com

| Enzyme Inhibition | Metalloenzymes | Coordination with metal ions suggests potential for modulating the activity of metal-dependent enzymes. mdpi.com |

Exploration in Agrochemical and Other Industrial Research Applications

Beyond pharmaceuticals, the unique chemical properties of the imidazo[4,5-b]pyridine skeleton have prompted exploration into other industrial and agricultural sectors.

In the agrochemical field, there is significant interest in developing novel fungicides to combat pathogen resistance to existing treatments. researchgate.net Research has shown that derivatives of imidazo[4,5-b]pyridine exhibit promising fungicidal activity. researchgate.net Although no commercial agrochemicals containing this specific moiety have been reported, studies indicate their potential as a new class of fungicides. researchgate.net For example, certain synthesized imidazo[4,5-b]pyridine compounds have demonstrated good fungicidal activity against Puccinia polysora. researchgate.net

Table 3: Fungicidal Activity of an Imidazo[4,5-b]pyridine Derivative

Compound Target Pathogen EC₅₀ Value (mg/L) Reference Compound

Another emerging industrial application is in the field of corrosion inhibition. The development of organic-based corrosion inhibitors is crucial for protecting metallic surfaces in various industrial processes. uctm.edu Theoretical studies using DFT and Monte Carlo simulations have investigated imidazo[4,5-b]pyridine derivatives for this purpose. uctm.edu These computational analyses suggest that such compounds exhibit a remarkable tendency to adsorb onto iron surfaces, indicating their potential to act as effective corrosion inhibitors, particularly in acidic environments. uctm.edu

Q & A

Q. What are the common synthetic routes for 2-Imidazo[4,5-b]pyridin-3-ylacetic acid?

The synthesis typically involves functionalization of the imidazo[4,5-b]pyridine scaffold. A key precursor, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, can undergo hydrolysis to yield the acetic acid derivative. For example:

  • Cyanoethylation : Reacting NH-containing intermediates with acrylonitrile under basic conditions (pyridine/water mixtures) introduces β-cyanethyl groups, which are hydrolyzed to carboxylic acids .
  • Hydrolysis : Acidic or basic hydrolysis of nitrile intermediates (e.g., 3-(5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-propionitrile) produces carboxylic acid derivatives .
  • Table : Example reaction conditions and yields from related syntheses:
Reaction StepReagents/ConditionsYieldReference
Cyanoethylation of thiolsPyridine/water (5:1), acrylonitrile, 25°C85–90%
Hydrolysis of nitrilesHCl (6M), reflux, 6 hours75–80%

Q. How is the structural characterization of this compound performed?

  • 1H NMR : Signals for aromatic protons (δ 7.5–8.5 ppm), NH groups (δ 10–12 ppm), and acetic acid protons (δ 2.5–3.5 ppm) confirm substitution patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 178.06 for C₈H₇N₃O₂) and fragmentation patterns validate the molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are compared to theoretical values (e.g., C 54.2%, H 3.9%, N 23.7%) .

Q. What biological significance does this compound hold in academic research?

Derivatives of imidazo[4,5-b]pyridine exhibit:

  • Enzyme Inhibition : Triazolopyridine carboxamides act as selective inhibitors of monoacyl glycerol lipase (MGL), relevant to neurodegenerative disease research .
  • Cytotoxicity : Thiazolo[4,5-b]pyridine derivatives show activity against cancer cell lines (e.g., IC₅₀ = 12 μM in L1210 leukemia cells) via apoptosis modulation .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents at the N3 and C6 positions?

  • N3 Cyanoethylation : Use pyridine/water (5:1) to enhance nucleophilic attack on acrylonitrile, achieving >85% yield. Excess acrylonitrile (1.2 equivalents) minimizes side reactions .
  • C6 Amine Reduction : Zinc powder in acetic acid-pyridine reduces azo groups to amines (e.g., 6-phenylazo → 6-amine) with 90% yield. Catalytic hydrogenation (Pd/C, H₂) is an alternative .
  • Safety Note : Handle intermediates like chloroacetyl chloride in dioxane under inert atmospheres to avoid decomposition .

Q. What computational methods are used to study electronic properties and reactivity?

  • DFT Studies : Density Functional Theory (B3LYP/6-31G*) predicts HOMO-LUMO gaps (e.g., 4.2 eV for imidazo-pyridine derivatives), correlating with electrophilic substitution tendencies .
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to optimize reaction pathways for carboxyl group functionalization .

Q. How do structural modifications impact biological activity?

  • Carboxylic Acid Bioisosteres : Replacing acetic acid with sulfonamide or propionamide groups alters solubility and binding affinity to targets like Nrf2/p62 pathways .
  • Substitution at C6 : 6-Acetylaminoderivatives exhibit enhanced cytotoxicity (e.g., 2-fold increase in SK-MEL-28 melanoma cells) compared to parent compounds .
  • Table : Cytotoxicity data for selected derivatives:
CompoundL1210 (μM)MDA-MB-231 (μM)Mechanism
Parent acetic acid25.332.1Apoptosis induction
6-Acetylaminoderivative12.718.9Nrf2/p62 pathway inhibition

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

  • X-ray Crystallography : Use SHELXL for refinement of twinned crystals (e.g., R₁ < 0.05 for high-resolution data) .
  • Dynamic NMR : Resolve tautomeric ambiguities (e.g., NH proton exchange in DMSO-d₆) by variable-temperature studies .

Q. How are enzymatic assays designed to evaluate target engagement?

  • MGL Inhibition : Incubate compounds with 4-nitrophenyl acetate, monitoring hydrolysis at 405 nm. IC₅₀ values < 1 μM indicate potent inhibition .
  • Nrf2 Activation : Luciferase reporter assays in HepG2 cells quantify pathway modulation (e.g., 2-fold induction at 10 μM) .

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